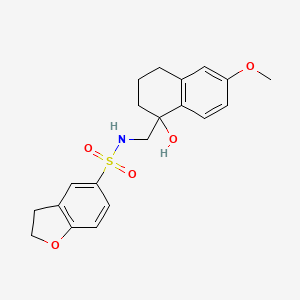
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Properties and Interactions
Research on compounds structurally related to N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has shown their potential in studying binding properties and interactions with biological molecules. For instance, the binding study of p-hydroxybenzoic acid esters to bovine serum albumin utilizing a fluorescent probe technique indicates the usefulness of sulfonamide derivatives in understanding protein interactions, suggesting potential applications in drug delivery mechanisms and the study of drug-protein interactions (Jun et al., 1971).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated the antimicrobial and anticancer activities of naphthalene-sulfonamide derivatives. These investigations provide insights into the design and synthesis of new compounds with potential therapeutic applications. For example, new hydronaphthalene-sulfonamide derivatives have been prepared, showing potent antimicrobial agents against a range of pathogenic strains, indicating the possible applications of such compounds in developing new antimicrobial drugs (Mohamed et al., 2021).
Chemical Synthesis and Characterization
Research also encompasses the synthesis and characterization of related compounds, providing valuable information on chemical properties and reactivities. This includes studies on the preparation of new compounds through innovative synthetic routes, contributing to the field of organic chemistry and the development of new materials or pharmaceutical agents. For instance, the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8 showcases the application of such compounds in medical imaging and diagnostics, highlighting their potential in enhancing disease detection and treatment strategies (Wang et al., 2008).
Environmental Applications
Studies on the adsorption properties of sulfonamide antibiotics to carbon nanotubes indicate the potential environmental applications of naphthalene-sulfonamide derivatives in water purification and environmental remediation. This research suggests that these compounds could be used to remove contaminants from water, contributing to environmental protection and public health (Ji et al., 2009).
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-16-4-6-18-14(11-16)3-2-9-20(18,22)13-21-27(23,24)17-5-7-19-15(12-17)8-10-26-19/h4-7,11-12,21-22H,2-3,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDYBDSGKXWVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


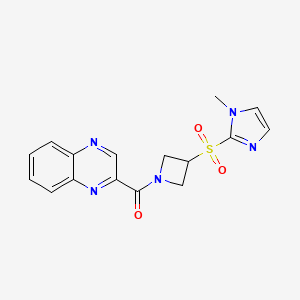

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)
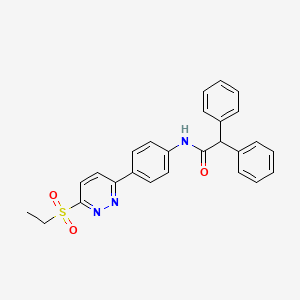
![2-(4-chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide](/img/structure/B2975310.png)
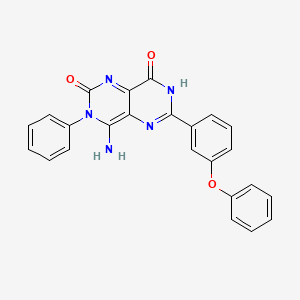
![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2975317.png)
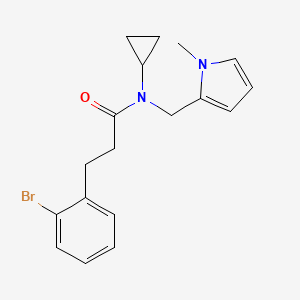
![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)
